1-ethyl-4-iodo-1H-pyrazole-5-carboxylic acid
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Description
1-Ethyl-4-iodo-1H-pyrazole-5-carboxylic acid (EIPCA) is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. EIPCA is a pyrazole derivative that possesses a carboxylic acid group and an iodo-substituted aromatic ring. This compound has shown promising results in various scientific studies, making it a subject of interest for researchers.
Scientific Research Applications
Synthesis of Condensed Pyrazoles
1-Ethyl-4-iodo-1H-pyrazole-5-carboxylic acid derivatives have been explored as precursors in the synthesis of condensed pyrazoles. For instance, ethyl 5- and 3-triflyloxy-1H-pyrazole-4-carboxylates have been utilized in Sonogashira-type cross-coupling reactions with various alkynes to yield alkynyl-4-(ethoxycarbonyl)pyrazoles. These intermediates have facilitated the synthesis of diverse condensed pyrazoles, including pyrano[4,3-c]pyrazol-4(1H)-ones and 1,5-dihydro-4H-pyrazolo[4,3-c]pyridin-4-ones through cyclization reactions. This pathway highlights the versatility of pyrazole-4-carboxylate derivatives in constructing complex heterocyclic structures (Arbačiauskienė et al., 2011).
Development of N-Fused Heterocycles
Ethyl-1,3,4-triphenyl-1H-pyrazolo[3,4-b]pyridine-6-carboxylate products have been synthesized from condensation reactions involving pyrazole-5-amine derivatives and activated carbonyl groups. This approach has proven effective for generating new N-fused heterocyclic compounds, demonstrating the utility of pyrazole derivatives in the synthesis of novel heterocyclic structures with potential applications in medicinal chemistry and material science (Ghaedi et al., 2015).
Synthesis of 1H-Pyrazole-4-Carboxylic Acid
Improvements in the synthesis of 1H-pyrazole-4-carboxylic acid, a structurally related compound, have been reported. By employing ethyl cyanoacetate and triethyl orthoformate in Claisen condensation, cyclization, deamination, and hydrolysis reactions, the yield of 1H-pyrazole-4-carboxylic acid has been significantly increased, underscoring the importance of optimizing synthetic routes for pyrazole derivatives (Dong, 2011).
Structural and Spectral Investigations
Comprehensive structural and spectral investigations have been conducted on 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid and its derivatives. These studies combine experimental and theoretical methods, including NMR, FT-IR spectroscopy, and density functional theory (DFT) calculations, to elucidate the structural and electronic properties of these compounds. Such research provides valuable insights into the molecular characteristics of pyrazole derivatives, facilitating their application in various scientific domains (Viveka et al., 2016).
properties
IUPAC Name |
2-ethyl-4-iodopyrazole-3-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7IN2O2/c1-2-9-5(6(10)11)4(7)3-8-9/h3H,2H2,1H3,(H,10,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OEGQAYXGCKBULW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=C(C=N1)I)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7IN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.04 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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